vitamin B1

Catalog No.
S006801
CAS No.
59-43-8
M.F
C12H18ClN4OS+
M. Wt
301.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
vitamin B1

CAS Number

59-43-8

Product Name

vitamin B1

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride

Molecular Formula

C12H18ClN4OS+

Molecular Weight

301.82 g/mol

InChI

InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;

InChI Key

MYVIATVLJGTBFV-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl

Solubility

SLIGHTLY SOL IN ALC & CHLOROFORM /MONONITRATE/
MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE
In water, approximately 5.0X10+5 mg/L, temp not specified

Synonyms

Aneurin, Mononitrate, Thiamine, Thiamin, Thiamine, Thiamine Mononitrate, Vitamin B 1, Vitamin B1

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl

Description

The exact mass of the compound vitamin B1 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, approximately 5.0x10+5 mg/l, temp not specified. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of thiamine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Deficiency and Neurological Disorders

One of the most well-established areas of research on vitamin B1 deficiency concerns its link to neurological disorders. Severe thiamine deficiency can lead to beriberi, a condition characterized by nerve damage, weakness, heart problems, and cognitive decline National Institutes of Health Office of Dietary Supplements, Thiamin - Health Professional Fact Sheet: ). Wernicke-Korsakoff syndrome, another neurological disorder involving memory loss and confusion, can also arise from thiamine deficiency Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .

Research continues to explore the potential role of thiamine in other neurological conditions. Some studies suggest that thiamine supplementation might improve cognitive function in Alzheimer's disease patients, although more research is needed to confirm this benefit Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .

Potential Benefits for Other Conditions

Scientific research is investigating the potential benefits of vitamin B1 for various health conditions beyond neurological disorders. For example, studies suggest that thiamine deficiency might be more common in people with diabetes National Institutes of Health Office of Dietary Supplements, Thiamin - Health Professional Fact Sheet: ). Additionally, some preliminary evidence suggests that thiamine, along with other nutrients, may play a role in lowering the risk of cataracts Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .

Vitamin B1, also known as thiamine, is a water-soluble organic compound essential for carbohydrate metabolism in both plants and animals. It plays a critical role in converting carbohydrates into energy, particularly in the brain and nervous system. The chemical structure of thiamine consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge, with the thiazole ring substituted by methyl and hydroxyethyl side chains. Thiamine is stable at acidic pH but degrades in alkaline conditions and when exposed to heat .

Thiamine acts as a precursor to thiamine pyrophosphate (TPP), a vital coenzyme in carbohydrate metabolism []. TPP is essential for the enzyme pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA in the Krebs cycle, a key step in energy production []. Thiamine also plays a role in nerve function and neurotransmitter synthesis [].

Physical and Chemical Properties

  • Melting Point: 247 °C (477 °F) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, slightly soluble in alcohol, insoluble in fat []
  • Stability: Stable in acidic environments, degrades in alkaline environments, with heat exposure, and in presence of sulfite preservatives []
, primarily as it functions as a coenzyme in metabolic processes. In its active form, thiamine pyrophosphate (also known as thiamine diphosphate), it participates in various enzymatic reactions, including:

  • Decarboxylation Reactions: Thiamine pyrophosphate facilitates the decarboxylation of 2-oxoacids, such as pyruvate, through a mechanism involving ylide formation .
  • Transketolase Reactions: In the pentose phosphate pathway, thiamine pyrophosphate is crucial for transferring two-carbon units between sugar molecules .
  • Maillard Reactions: Thiamine can react strongly in Maillard-type reactions, which are important in food chemistry and contribute to browning processes .

Thiamine is vital for several biological functions:

  • Energy Metabolism: It assists in converting carbohydrates into glucose, which is then utilized for energy production.
  • Nerve Function: Thiamine supports normal nerve function and muscle contraction by facilitating the conduction of nerve signals .
  • Deficiency Effects: A lack of thiamine can lead to serious health issues such as beriberi, characterized by nerve damage and heart failure. Severe deficiencies can also result in Wernicke-Korsakoff syndrome, affecting brain function .

Thiamine can be synthesized both biologically and chemically:

  • Biological Synthesis: In bacteria, plants, and fungi, thiamine is synthesized from separate thiazole and pyrimidine precursors. The pathways differ among organisms but generally involve specific enzymes like thiamine-phosphate synthase and phosphomethylpyrimidine synthase .
  • Laboratory Synthesis: The first total synthesis of thiamine was achieved in 1936 using ethyl 3-ethoxypropanoate. The process involved multiple steps including the formation of substituted pyrimidines and alkylation reactions to yield thiamine .

Thiamine has several applications:

  • Nutritional Supplements: It is commonly included in dietary supplements to prevent deficiencies.
  • Food Fortification: Many countries fortify foods like rice and flour with synthetic thiamine to combat deficiency-related diseases .
  • Clinical Use: Thiamine is administered in higher doses to individuals at risk of deficiency, particularly those with alcoholism or malabsorption syndromes .

Thiamine interacts with various substances:

  • Alcohol: Chronic alcohol consumption impairs the absorption of thiamine from food sources, leading to increased risk of deficiency.
  • Medications: Certain diuretics can increase the excretion of thiamine, necessitating monitoring of levels in patients on these medications .

Several compounds share structural or functional similarities with vitamin B1. Here are some notable comparisons:

Compound NameChemical StructureBiological RoleUnique Features
Riboflavin (Vitamin B2)C17H20N4O6Coenzyme in energy productionInvolved in oxidation-reduction reactions
Niacin (Vitamin B3)C6H5N3OCoenzyme for metabolic processesPrecursor for NAD/NADP
Pyridoxine (Vitamin B6)C8H11NO3Coenzyme in amino acid metabolismCritical for neurotransmitter synthesis
Pantothenic Acid (Vitamin B5)C9H17NO5Component of coenzyme A; involved in fatty acid metabolismEssential for synthesizing coenzyme A

Thiamine's uniqueness lies primarily in its specific role as a coenzyme for carbohydrate metabolism and its involvement in nerve function. While other B vitamins also play crucial roles in metabolism, their specific functions differ significantly from those of vitamin B1 .

Physical Description

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole

Color/Form

Crystals from water

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

301.0889851 g/mol

Monoisotopic Mass

301.0889851 g/mol

Heavy Atom Count

19

Odor

SLIGHT, CHARACTERISTIC

Decomposition

When heated to decomposition it emits very toxic fumes of /nitric oxide/, /sulfur oxide/, and /chlorine/.

Melting Point

164 °C
MP: 248 °C, DECOMP /HYDROCHLORIDE/

UNII

M572600E5P

Drug Indication

For the treatment of thiamine and niacin deficiency states, Korsakov's alcoholic psychosis, Wernicke-Korsakov syndrome, delirium, and peripheral neuritis.

Therapeutic Uses

Thiamine is used to prevent and to treat thiamine deficiency syndromes including beriberi, Wernicke's encephalopathy syndrome, delirium, and peripheral neuritis associated with pellagra or neuritis of pregnancy (if associated with severe vomiting).
Although thiamine has not been shown by well-controlled trials to have any therapeutic value, the drug has been used for the management of poor appetite, ulcerative colitis, chronic diarrhea, other GI disorders, and the cerebellar syndrome. Thiamine has also been used orally as an insect repellent, but there is a lack of adequate evidence to establish the efficacy of thiamine for this use.
Low plasma thiamine concentrations have been found in patients with type 1 and type 2 diabetes mellitus. In a small placebo-controlled study, benfotiamine /a related vitamin B1 substance/ 100 mg given four times daily by mouth significantly improved neuropathic pain in patients with diabetic polyneuropathy. /Benfotiamine/
/This study assessed/ the effect of thiamine repletion on thiamine status, functional capacity, and left ventricular ejection fraction (LVEF) in patients with moderate to severe congestive heart failure (CHF) who had received furosemide in doses of 80 mg/d or more for at least 3 months. PATIENTS AND METHODS: Thirty patients were randomized to 1 week of double-blind inpatient therapy with either iv thiamine 200 mg/d or placebo (n = 15 each). All previous drugs were continued. Following discharge, all 30 patients received oral thiamine 200 mg/d as outpatients for 6 weeks. Thiamine status was determined by the erythrocyte thiamine-pyrophosphate effect (TPPE). LVEF was determined by echocardiography. RESULTS: TPPE, diuresis, and LVEF were unchanged with iv placebo. After iv thiamine, TPPE decreased (11.7% +/- 6.5% to 5.4% +/- 3.2%; P < 0.01). LVEF increased (0.28 +/- 0.11 to 0.32 +/- 0.09; P < 0.05), as did diuresis (1,731 +/- 800 mL/d to 2,389 +/- 752 mL/d; P < 0.02), and sodium excretion (84 +/- 52 mEq/d to 116 +/- 83 mEq/d, P < 0.05). In the 27 patients completing the full 7-week intervention, LVEF rose by 22% (0.27 +/- 0.10 to 0.33 +/- 0.11, P < 0.01). CONCLUSIONS: Thiamine repletion can improve left ventricular function and biochemical evidence of thiamine deficiency in some patients with moderate-to-severe CHF who are receiving longterm furosemide therapy.
For more Therapeutic Uses (Complete) data for Vitamin B1 (11 total), please visit the HSDB record page.

Pharmacology

Thiamine is a heat-labile and water-soluble essential vitamin, belonging to the vitamin B family, with antioxidant, erythropoietic, mood modulating, and glucose-regulating activities. Thiamine reacts with adenosine triphosphate (ATP) to form an active coenzyme, thiamine pyrophosphate. Thiamine pyrophosphate is necessary for the actions of pyruvate dehydrogenase and alpha-ketoglutarate in carbohydrate metabolism and for the actions of transketolase, an enzyme that plays an important role in the pentose phosphate pathway. Thiamine plays a key role in intracellular glucose metabolism and may inhibit the action of glucose and insulin on arterial smooth muscle cell proliferation. Thiamine may also protect against lead toxicity by inhibiting lead-induced lipid peroxidation.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11D - Vitamin b1, plain and in combination with vitamin b6 and b12
A11DA - Vitamin b1, plain
A11DA01 - Thiamine (vit B1)

Mechanism of Action

Metabolic control analysis predicts that stimulators of transketolase enzyme synthesis such as thiamin (vitamin B-1) support a high rate of nucleic acid ribose synthesis necessary for tumor cell survival, chemotherapy resistance, and proliferation. Metabolic control analysis also predicts that transketolase inhibitor drugs will have the opposite effect on tumor cells. This may have important implications in the nutrition and future treatment of patients with cancer.

Vapor Pressure

1.8X10-10 mm Hg at 25 °C (est)

Impurities

Heavy metals: not more than 10 mg/kg; water: not more than 5%.

Other CAS

59-43-8

Absorption Distribution and Excretion

Absorption of thiamin occurs mainly in the jejunum. At low concentrations of thiamin, absorption occurs by an active transport system that involves phosphyrylation; at higher concentrations, absorption occurs by passive diffusion. Only a small percentage of a high dose of thiamin is absorbed, and elevated serum values result in active urinary excretion of the vitamin.
Thiamin is transported in blood in both erythrocytes and plasma and is excreted in the urine.
Thiamine is absorbed from the small intestine and is phosphorylated in the intestinal mucosa.
The B vitamins are readily absorbed from the gastrointestinal tract, except in malabsorption syndromes. Thiamine is absorbed mainly in the duodenum.
For more Absorption, Distribution and Excretion (Complete) data for Vitamin B1 (8 total), please visit the HSDB record page.

Metabolism Metabolites

Converted in vivo to thiamine diphosphate, a coenzyme in the decarboxylation of alpha-keto acids.
Compound 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methylthiazole-5-acetic acid, ie thiamine acetic acid, 2-methyl-4-amino-5-formylaminomethylpyrimidine, and 5-(2-hydroxyethyl)-4-methylthiazole have been identified as important metabolites of thiamine, vitamin B1.
Biotransformation of thiamine in mammals is generally supposed to /yield/ thiochrome, thiamine disulfide, 5-(2-hydroxyethyl)-4-methyl-thiazole, and some form corresponding to pyrimidine residue of thiamine.
Thiamine is metabolized in the liver of animals. Several urinary metabolites of thiamine have been identified in humans. Little or no unchanged thiamine is excreted in urine following administration of physiologic doses; however, following administration of larger doses, both unchanged thiamine and metabolites are excreted after tissue stores become saturated.

Associated Chemicals

Thiamine disulfide;67-16-3
Thiamine hydrochloride;67-03-8
Thiamine mononitrate;532-43-4
Thiamine tetrahydrofurfuryl disulfide;804-30-8

Wikipedia

Thiamine hydrochloride

Drug Warnings

Serious hypersensitivity/anaphylactic reactions can occur, especially after repeated administration. Deaths have resulted from IV or IM administration of thiamine.
Anaphylaxis as an adverse systemic reaction to thiamine (vitamin B1) has been described in the literature since 1938. Although its precise mechanism is still uncertain, the reaction appears to involve immediate type hypersensitivity and to be exclusively related to parenteral administration...
Anaphylaxis. There have been occasional reports of serious and even fatal responses to the parenteral administration of thiamin. The clinical characteristics have strongly suggested an anaphylactic reaction. Symptoms associated with thiamin-induced anaphylaxis include anxiety, pruritus, respiratory distress, nausea, abdominal pain, and shock, sometimes progressing to death.
Adverse reactions with thiamine are rare, but hypersensitivity reactions have occurred, mainly after parenteral doses. These reactions have ranged in severity from very mild to, very rarely, fatal anaphylactic shock ... The UK Committee on Safety of Medicines had received, between 1970 and July, 1988, 90 reports of adverse reactions associated with the use of an injection containing high doses of vitamins B and C. The most frequent reactions were anaphylaxis (41 cases, including 2 fatalities), dyspnea or bronchospasm (13 cases), and rash or flushing (22 cases); 78 of the reactions occurred during, or shortly after, intravenous injection and the other 12 after intramuscular injectdion. They recommended that parenteral treatment be used only when essential, and that, when given, facilities for treating anaphylaxis should be available. They also recommended that, when the intravenous route was used, the injection be given slowly (over 10 minutes). Various authors have noted that parenteral treatment is essential for the prophylaxis and treatment of Wernicke's encephalopathy. However, further reports of anaphylaxis to parenteral thiamine have since been described, including one with a fatal outcome.
For more Drug Warnings (Complete) data for Vitamin B1 (15 total), please visit the HSDB record page.

Biological Half Life

The biological half-life of the vitamin is in the range of 9-18 days.
With higher pharmacological levels, namely repetitive 250-mg amounts taken orally and 500 mg given intramuscularly, nearly 1 week was required for steady state plasma concentrations to be reached; a mean elimination half-life of 1.8 days was estimated.
Total thiamin content of the adult human has been estimated to be approximately 30 mg, and the biological half-life of the vitamin is probably in the range of 9 to 18 days.

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning

Methods of Manufacturing

... /A method for the chemical synthesis of thiamine/ constructs the thiazole ring on a preformed pyrimidine intermediate. Thiamine manufacturers generally follow this approach. Some use malonitrile as the starting material for construction of the 4-amino-5-aminomethyl-2-methylpyrimidine ring (also called Grewe diamine). Others start with acrylonitrile but all proceed via the key Grewe diamine intermediate through to thiothiamine.
... /A method for the chemical synthesis of thiamine consists of separate syntheses of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide and of the thiazole moiety or its acetate. Condensation of the two intermediate heterocycles gives thiamine bromide hydrobromide which is converted to thiamine chloride hydrochloride by treatment with silver chloride in methanol or with an ion-exchange resin.
Reaction of 5-(beta-hydroxyethyl)-4-methylthiazole with 2-methyl-4-amino-5-bromomethylpyrimidine, hydrogen bromide salt, followed by neutralization and reaction with hydrochloric acid

General Manufacturing Information

Most of the thiamine commercialy available is synthetic
Biosynthesized by microorganisms and plants. Dietary sources include whole grains, meat products, vegetables, milk, legumes and fruit. Also present in rice husks and yeast.

Analytic Laboratory Methods

AOAC Method 986.27- Fluorometric Method. The thiamine content of the sample is estimated by oxidizing thiamine to thiochrome and measuring fluorescence. Intensity of fluorescence is proportional to thiamine concentration.
AOAC Method 953.17- Thiamine in Grain Products and Method 957.17-Thiamine in Bread. Thiamine is oxidized to thiochrome and the fluorescence measured.
THE SPECIFIC THIOCHROME FLUORESCENCE ASSAY FOR THIAMINE WAS MODIFIED TO HANDLE MICROSAMPLES & TO USE 35S-THIAMINE LIQ SCINTILLATION ASSAY.
HIGH-PRESSURE LIQ CHROMATOGRAPHY PROCEDURE FOR SIMULTANEOUS DETERMINATION OF THIAMINE WAS DEVELOPED & APPLIED TO ANALYSIS OF MULTIVITAMIN BLENDS.
4,4'-DIMETHOXY-DIQUINONE, REACTED QUANTITATIVELY WITH VITAMIN B1 THUS OFFERING A SIMPLE & RAPID METHOD FOR ITS DETERMINATION. ABSORPTION PEAK WAS @ 490 NM.

Clinical Laboratory Methods

Thiamin status can be assessed by determining erythrocyte transketolase activity, by measuring the concentration of thiamin and its phosphorylated esters in blood or serum components using high-performance liquid chromatography, or by measuring urinary thiamin excretion under basal conditions or after thiamin loading.
The urinary excretion of thiamin is the indicator that has been used most widely in metabolic studies of thiamin requirements. ... Erythrocyte transketolase activity has also been widely used and is generally regarded as the best functional test of thiamin status, but it has some limitations for deriving the EAR and should be evaluated along with other indicators. In this test, erythrocytes are lysed and the transketolase activity is measured before and after stimulation by the addition of thiamin pyrophosphate (TPP); the basal level and the stimulated value (typically expressed as a multiple of the basal level, termed the activity coefficient or TPP effect) are measured. ... Factors other than thiamin status, such as genetic defects, may influence the enzyme activity and thus the test results.

Storage Conditions

The drug is not highly susceptible to atmospheric oxidation but should be protected from air and light. Thiamine hydrochloride tablets should be stored in tight, light-resistant containers at a temperature less than 40 degrees C, preferably between 15-30 degrees C. Thiamine hydrochloride injection should be protected from light and stored at a temperature less than 40 degrees C, preferably between 15-30 degrees C; freezing should be avoided.

Interactions

... High dietary levels of thiamine hydrochloride have been reported to depress the metabolism of zoxazolamine and aminopyrine in rats without significantly altering the oxidative metabolism of hexobarbitone. /Thiamine hydrochloride/
In rats treated with PCB, vitamin B1 levels in blood, liver, and sciatic nerve decreased, transketolase activity decreased, and pyrophosphate effect increased. In DDT-treated rats, vitamin B1 levels decreased in blood, brain, and liver, as did transketolase activity, while pyrophosphate effect increased.
Although the clinical importance is unknown, thiamine reportedly may enhance the effect of neuromuscular blocking agents.
... Alcohol inhibits absorption of thiamine.
For more Interactions (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions; it is degraded in neutral and alkaline solutions (even at room temp)
Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/
Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp
Stability in frozen drink concentrate is excellent
For more Stability/Shelf Life (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13
[1]. Kenneth Osiezagha, et al.Thiamine Deficiency and Delirium. Innov Clin Neurosci. 2013 Apr; 10(4): 26-32.[2]. Kaoru Suzuki, et al. High-dose thiamine prevents brain lesions and prolongs survival ofSlc19a3-deficient mice. PLoS One. 2017; 12(6): e0180279.

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